molecular formula C25H28N2O4S B065655 Ethyl Eprosartan CAS No. 163239-17-6

Ethyl Eprosartan

Cat. No.: B065655
CAS No.: 163239-17-6
M. Wt: 452.6 g/mol
InChI Key: ZEHWMEOIILLKJJ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY3023414 is a novel and selective inhibitor of class I phosphoinositide 3-kinase isoforms, mechanistic target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This compound is designed to target the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway, which is frequently altered in various cancers .

Chemical Reactions Analysis

LY3023414 undergoes several types of chemical reactions, including:

The major products formed from these reactions are derivatives of the imidazoquinolinone structure, which retain the compound’s inhibitory activity against the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway.

Scientific Research Applications

LY3023414 has a wide range of scientific research applications, particularly in the fields of:

Comparison with Similar Compounds

LY3023414 is unique in its dual inhibition of both phosphoinositide 3-kinase and mechanistic target of rapamycin pathways. Similar compounds include:

LY3023414’s high solubility and selective inhibition profile make it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWMEOIILLKJJ-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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